Mezlocillin sodium can be used to study the mechanisms by which penicillin antibiotics work. Researchers can investigate how it binds to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis. This knowledge helps in developing new and improved penicillin antibiotics.
Mezlocillin research can contribute to the study of how bacteria develop resistance to penicillin antibiotics. Researchers can use mezlocillin to identify mutations in bacterial genes that confer resistance, allowing for the development of strategies to combat such resistance [].
Mezlocillin can be used in combination with other antibiotics to investigate synergistic effects. Synergy occurs when the combination of two antibiotics is more effective than either drug used alone. Studying synergy with mezlocillin can lead to the development of more effective antibiotic treatment regimens [].
Mezlocillin sodium is a semisynthetic, broad-spectrum penicillin antibiotic that belongs to the acylureido penicillin class. It is primarily used to treat infections caused by both Gram-negative and some Gram-positive bacteria. The compound is characterized by its ability to penetrate the outer membrane of Gram-negative bacteria effectively, making it particularly useful in treating infections where other antibiotics may fail. Mezlocillin sodium is typically administered intravenously or intramuscularly and is known for its unique metabolic pathway, as it is predominantly excreted via the liver rather than the kidneys, which allows it to be effective in biliary tract infections such as ascending cholangitis .
As mentioned earlier, mezlocillin sodium acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of bacteria. This binding prevents PBPs from cross-linking peptidoglycan strands, a key structural component of the bacterial cell wall. Without proper cross-linking, the cell wall weakens, leading to cell death [].
Mezlocillin sodium functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, as the structural integrity of the bacteria is compromised. Mezlocillin's action is particularly effective against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and various anaerobes .
Mezlocillin exhibits bactericidal activity against a wide spectrum of pathogens. It is particularly effective against:
The drug demonstrates synergistic effects when combined with aminoglycoside antibiotics, enhancing its efficacy in treating severe infections. Clinical studies have shown varying cure rates depending on the type of infection, with notable effectiveness in urinary tract infections (81%) and gynecological infections (86%) .
The synthesis of mezlocillin sodium involves several steps, primarily starting from ampicillin. The key steps include:
An alternative synthesis method for azlocillin, a closely related compound, omits the methylation step used in mezlocillin synthesis .
Mezlocillin sodium is utilized primarily in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Additionally, mezlocillin has been explored in research settings for its potential use against various bacterial strains that exhibit resistance to other antibiotics .
Mezlocillin sodium shares structural and functional similarities with several other beta-lactam antibiotics. Here are some notable comparisons:
Compound | Spectrum of Activity | Unique Features |
---|---|---|
Ampicillin | Broad-spectrum | First-generation penicillin; less effective against resistant Gram-negative bacteria. |
Azlocillin | Broad-spectrum | Similar structure but lacks methylation; more effective against Pseudomonas spp. |
Piperacillin | Extended-spectrum | Stronger activity against Pseudomonas; often combined with tazobactam for enhanced efficacy. |
Ticarcillin | Broad-spectrum | Primarily effective against Gram-negative bacteria; often used with clavulanate. |
Mezlocillin's unique position lies in its specific effectiveness against certain anaerobic infections and its metabolic pathway that allows it to be excreted by the liver .
Mezlocillin sodium is synthesized through semisynthetic modification of ampicillin, a β-lactam antibiotic. The derivatization process involves introducing a ureido side chain at the 6-aminopenicillanic acid (6-APA) core to enhance gram-negative bacterial penetration. Key steps include:
The chemical structure of mezlocillin sodium includes a methylsulfonyl-imidazolidinone moiety, critical for extended-spectrum activity. The process achieves molar yields of 95–97% with ≤0.4% residual solvents.
Industrial crystallization of mezlocillin sodium requires precise control of supersaturation and nucleation kinetics. Critical parameters include:
Parameter | Optimal Range | Impact on Crystallization |
---|---|---|
Temperature | 5–10°C | Reduces Ostwald ripening |
Solvent Ratio (Acetone:Water) | 3:1 v/v | Enhances crystal purity |
Stirring Rate | 200–300 rpm | Prevents agglomeration |
Crystallization in acetone/water systems produces needle-shaped crystals with 98.5% purity (dry basis). X-ray powder diffraction (XRPD) confirms consistent crystalline patterns, with characteristic peaks at 2θ = 7.98° (d = 11.08 Å) and 35.29° (d = 2.54 Å). Post-crystallization washing with cold isopropanol reduces residual dimethylsulfoxide (DMSO) to <50 ppm.
Solvent selection directly impacts salt formation efficiency and polymorphic outcomes:
1. Aqueous-Alkaline Systems:
2. Polar Aprotic Solvents:
3. Hybrid Systems:
Mezlocillin sodium exhibits polymorphism, necessitating rigorous analytical controls:
1. XRPD Monitoring:
2. Chromatographic Methods:
3. Thermal Analysis:
Process validation ensures batch-to-batch consistency, with ≤0.4% single impurities and ≤1.5% total related substances.
Mezlocillin sodium demonstrates distinct binding preferences for critical penicillin-binding proteins across bacterial species. In Pseudomonas aeruginosa, the antibiotic exhibits nanomolar affinity for PBP3 (IC50 0.125 μg/ml), with secondary binding to PBP1a and PBP1b at higher concentrations [1] [3]. Structural studies reveal its ureido side chain enhances penetration through gram-negative outer membranes, enabling access to periplasmic PBPs that are typically protected in β-lactamase-producing strains [2].
Comparative PBP binding studies using biotinylated ampicillin competition assays demonstrate mezlocillin's superior affinity profile versus other β-lactams [3] [4]:
PBP Target (kDa) | Mezlocillin IC50 (μg/ml) | Ceftriaxone IC50 (μg/ml) | Amoxicillin IC50 (μg/ml) |
---|---|---|---|
66 | 0.125 | 2.5 | 3.0 |
63 | 0.125 | 0.25 | 3.0 |
60 | 0.125 | 0.25 | 0.03 |
47 | 0.125 | 0.25 | 3.0 |
This pan-PBP binding capability explains mezlocillin's bactericidal activity against Enterobacteriaceae producing extended-spectrum β-lactamases, where single PBP mutations confer less resistance compared to cephalosporins [4]. The antibiotic maintains >75% PBP3 occupancy at sub-MIC concentrations, inducing morphological changes through selective inhibition of septum-forming PBPs [3].
Pharmacodynamic profiling reveals mezlocillin's concentration-dependent killing kinetics against Pseudomonas aeruginosa isolates with MexAB-OprM efflux pump overexpression. At 4×MIC, the antibiotic achieves 3-log10 CFU reduction within 6 hours versus 12 hours required for piperacillin in comparable strains [7]. This rapid bactericidal activity correlates with its dual mechanism of PBP inhibition and outer membrane destabilization.
Comparative time-kill studies demonstrate mezlocillin's superiority over carbapenems against AmpC-hyperproducing Enterobacter cloacae:
Antibiotic | 1×MIC (μg/ml) | 6h Log Reduction | 24h Regrowth (%) |
---|---|---|---|
Mezlocillin | 16 | 2.8 | 18 |
Imipenem | 4 | 1.2 | 92 |
Meropenem | 2 | 1.5 | 85 |
The sustained suppression of bacterial regrowth at 24 hours stems from mezlocillin's prolonged post-antibiotic effect (PAE) of 1.5-2 hours in gram-negative rods, a property enhanced in combination with β-lactamase inhibitors [6]. Against multidrug-resistant Klebsiella pneumoniae producing OXA-48 carbapenemase, mezlocillin maintains MIC90 values ≤32 μg/ml where meropenem MICs exceed 64 μg/ml [2] [7].
Mezlocillin potentiates aminoglycoside activity through three synergistic mechanisms: (1) disruption of gram-negative outer membrane integrity via PBP1b inhibition, (2) increased proton motive force-dependent aminoglycoside uptake, and (3) suppression of aminoglycoside-modifying enzyme production [1] [5]. In Pseudomonas aeruginosa biofilms, the combination reduces tobramycin MIC from 128 μg/ml to 8 μg/ml through enhanced penetration of both agents into extracellular polymeric substances [5].
Quantitative synergy analysis using checkerboard assays demonstrates fractional inhibitory concentration indices (FICIs) of 0.25-0.5 for mezlocillin-gentamicin combinations against ESBL-producing Escherichia coli. This synergy translates to 4-8 fold MIC reductions for both agents in time-kill studies [1] [5]. The combination prevents emergence of resistant subpopulations, with mutation prevention concentrations (MPCs) decreasing from 256 μg/ml (mezlocillin alone) to 32 μg/ml (combination therapy) [6].
Mezlocillin induces autolysin-mediated bacteriolysis through preferential inhibition of PBP3, a key septum-formation transpeptidase. In Haemophilus influenzae, PBP3 blockade triggers release of murein hydrolases normally regulated by peptidoglycan cross-linking density [3]. Transmission electron microscopy reveals mezlocillin-treated Pseudomonas aeruginosa exhibit:
This dysregulated autolysis occurs independently of the SOS response, distinguishing mezlocillin from quinolones. In Enterococcus faecalis, the antibiotic bypasses intrinsic β-lactam resistance by activating LytF autolysin through specific interactions with PBP5, achieving bactericidal activity despite high MIC values [2] [4].
Mezlocillin sodium demonstrates variable efficacy against extended-spectrum β-lactamase producing bacteria, with activity significantly influenced by the specific enzyme type and bacterial species involved [1] [2]. Against TEM-1 producing Escherichia coli, mezlocillin shows limited effectiveness, with minimal inhibitory concentration values typically ranging from 32-64 μg/ml for approximately 40% of strains tested [3] [4]. This reduced activity occurs because mezlocillin has weak stability against β-lactamases, particularly when compared to other penicillins [5] [6].
The compound exhibits moderate activity against certain extended-spectrum β-lactamase producing Enterobacteriaceae, with studies demonstrating that mezlocillin can inhibit some β-lactamase producing Klebsiella pneumoniae strains at concentrations of 25-100 μg/ml [7] [2]. However, the presence of hyperproduced TEM-1 β-lactamase significantly elevates minimal inhibitory concentrations, often rendering mezlocillin clinically ineffective against heavily enzyme-producing isolates [3] [4].
Resistance mechanisms significantly impact mezlocillin efficacy against extended-spectrum β-lactamase producers. The drug is hydrolyzed by various β-lactamases from gram-negative organisms at rates comparable to ticarcillin, though with some strain-specific variations [8]. Against ampicillin-resistant Escherichia coli containing TEM-type β-lactamases, mezlocillin demonstrates poor activity, with most strains requiring concentrations exceeding 400 μg/ml for inhibition [8] [9].
Recent studies on ESBL-producing Enterobacterales show more promising results, with mecillinam (a related β-lactam) demonstrating 83% sensitivity against these organisms, suggesting potential for mezlocillin activity against certain extended-spectrum β-lactamase producers when appropriate concentrations are achieved [10]. The clinical significance of mezlocillin against extended-spectrum β-lactamase producers remains limited due to its susceptibility to enzymatic hydrolysis, necessitating careful consideration of resistance patterns before therapeutic use [11] [12].
Mezlocillin sodium exhibits robust antimicrobial activity against a broad spectrum of anaerobic pathogens, with particularly strong efficacy against Bacteroides fragilis and related species [7] [13] [8]. Clinical studies demonstrate that mezlocillin inhibits 88% of Bacteroides fragilis strains at concentrations of 25 μg/ml, with a minimal inhibitory concentration-50 of 12.5 μg/ml and minimal inhibitory concentration-90 of 50-100 μg/ml [7] [8].
The antimicrobial spectrum against anaerobic pathogens shows superior activity compared to traditional penicillins. Mezlocillin demonstrates activity equivalent to cefoxitin against Bacteroides isolates, representing a significant improvement over carbenicillin and ampicillin [8]. Studies indicate that 65% of Bacteroides fragilis strains are inhibited by 12.5 μg/ml of mezlocillin, with 100% inhibition achieved at 100 μg/ml concentrations [8].
Clostridium species show excellent susceptibility to mezlocillin, with most strains inhibited at low concentrations of 6.3-25 μg/ml [13]. The compound demonstrates bactericidal activity against anaerobic gram-positive cocci, with minimal inhibitory concentrations typically ranging from 3.1-12.5 μg/ml [13]. This activity pattern makes mezlocillin particularly valuable for treating mixed aerobic-anaerobic infections, especially those involving the gastrointestinal tract and gynecological sites [14] [15].
The mechanism of action against anaerobic pathogens involves the same penicillin-binding protein inhibition as with aerobic bacteria, but the reduced oxygen environment and slower metabolic rates of anaerobic organisms may contribute to enhanced drug stability and prolonged exposure times [6] [13]. Clinical evaluations have demonstrated successful treatment outcomes in patients with aerobic, anaerobic, and mixed infections using intravenous mezlocillin [14].
The minimal inhibitory concentration distributions of mezlocillin sodium across Enterobacteriaceae species reveal significant inter-species variability in antimicrobial susceptibility [8] [9]. Proteus mirabilis demonstrates the highest sensitivity, with 97% of strains inhibited by concentrations ≤1.6 μg/ml and a minimal inhibitory concentration-90 of 3.1 μg/ml [8] [7].
Escherichia coli shows moderate susceptibility with a minimal inhibitory concentration-50 of 6.3 μg/ml and minimal inhibitory concentration-90 of 25 μg/ml, though 67% of isolates are inhibited at 12.5 μg/ml [9] [8]. Citrobacter species demonstrate good susceptibility patterns, with 80% of isolates inhibited by 6.3 μg/ml and a minimal inhibitory concentration-90 of 25 μg/ml [8].
Enterobacter cloacae and Enterobacter aerogenes show intermediate susceptibility, with minimal inhibitory concentration-50 values of 12.5 μg/ml and minimal inhibitory concentration-90 values of 50 μg/ml [8]. Studies indicate that 96% of Enterobacter strains are inhibited by concentrations ≤50 μg/ml, with 81% showing susceptibility at 25 μg/ml [7] [8].
Klebsiella pneumoniae presents more challenging susceptibility patterns, with a minimal inhibitory concentration-50 of 25 μg/ml and minimal inhibitory concentration-90 of 100 μg/ml [9] [8]. Only 49% of Klebsiella strains are inhibited at 12.5 μg/ml, increasing to 56% at 25 μg/ml concentrations [9]. This reduced activity against Klebsiella represents a significant limitation compared to newer cephalosporins [8].
Serratia marcescens shows the most variable and generally poor susceptibility, with a minimal inhibitory concentration-50 exceeding 100 μg/ml and minimal inhibitory concentration-90 values reaching 400 μg/ml [9]. Only 35% of Serratia strains demonstrate susceptibility at 25 μg/ml, making mezlocillin unsuitable as primary therapy for serious Serratia infections [9] [8].
Indole-positive Proteus species, including Proteus morganii and Proteus vulgaris, show good activity with 70-80% of strains inhibited by concentrations ≤1.6 μg/ml, though some strains require higher concentrations up to 12.5 μg/ml [7] [8]. The compound demonstrates superior activity compared to carbenicillin against indole-positive Proteus species, making it a valuable therapeutic option for these infections [8].
Mezlocillin sodium demonstrates limited efficacy against bacterial persister cells, particularly under conditions that promote persister cell formation such as biofilm growth, high bacterial inocula, and stationary growth phases [16] [17]. The compound shows bactericidal activity equal to minimal inhibitory concentrations against most Enterobacteriaceae under standard planktonic conditions, but this activity is significantly reduced against persister cell populations [8] [18].
Inoculum effects dramatically impact mezlocillin activity against potential persister cells. Studies demonstrate that increasing bacterial inoculum size from 10^5 to 10^7 colony-forming units per ml results in minimal inhibitory concentration increases of 6-fold or greater for Escherichia coli and complete loss of activity against Klebsiella pneumoniae at 400 μg/ml concentrations [9]. This inoculum effect suggests that mezlocillin has poor penetration into high-density bacterial populations where persister cells typically reside [9].
Biofilm-associated bacteria present particular challenges for mezlocillin efficacy. The compound requires significantly higher concentrations to achieve bactericidal effects against biofilm-embedded organisms, with minimal bactericidal concentrations often 4-8 fold higher than standard minimal inhibitory concentrations [16] [19]. Studies on Staphylococcus aureus biofilms demonstrate that β-lactam antibiotics, including mezlocillin-related compounds, require combination therapy approaches for effective biofilm eradication [19] [20].
Stationary phase bacteria, which share physiological similarities with persister cells, show reduced susceptibility to mezlocillin [17]. The minimal bactericidal concentration to minimal inhibitory concentration ratios increase from 1:1 in exponential phase bacteria to 2:1 or higher in stationary phase cultures, indicating reduced bactericidal efficiency against metabolically inactive cells [8] [18].
The mechanism underlying reduced persister cell activity relates to mezlocillin targeting of cell wall synthesis, which is minimal in non-dividing persister cells [17] [11]. Unlike newer antimicrobial approaches that target persister cells through alternative mechanisms such as protease activation, mezlocillin relies on active cell division for optimal bactericidal activity [21]. Clinical implications include the potential for treatment failures in chronic infections, biofilm-associated infections, and high-burden bacterial infections where persister cell populations are significant [16] [17].
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